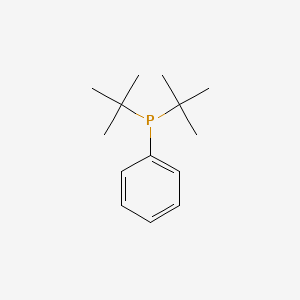

Di-tert-Butylphenylphosphin

Übersicht

Beschreibung

Di-tert-butylphenylphosphine is an organophosphorus compound with the molecular formula C14H23P. It is a colorless liquid that is sensitive to air and moisture. This compound is widely used as a ligand in various catalytic processes, particularly in cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Di-tert-butylphenylphosphine is extensively used in scientific research due to its versatility as a ligand in catalytic processes. Some of its applications include:

Chemistry: It is used as a ligand in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of fine chemicals and materials.

Wirkmechanismus

Target of Action

Di-tert-butylphenylphosphine is primarily used in the field of chemistry as a reagent . It plays a key role in stabilizing and activating the central metal atom in reactions . This compound is particularly used in cross-coupling reactions due to the flexibility of its electronic and steric properties .

Mode of Action

The mode of action of Di-tert-butylphenylphosphine involves its interaction with other compounds in a reaction. It is used in transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions . In these reactions, Di-tert-butylphenylphosphine acts as a ligand, binding to a central metal atom and stabilizing it, which facilitates the cross-coupling reaction .

Biochemical Pathways

Di-tert-butylphenylphosphine is involved in various biochemical pathways, particularly those involving cross-coupling reactions. These reactions are crucial in the synthesis of a variety of compounds, including ligands such as Q-Phos . The downstream effects of these pathways include the formation of new compounds with potential applications in various fields, including pharmaceuticals and materials science .

Pharmacokinetics

Its physical properties, such as its liquid form and density , may influence its behavior in a reaction mixture.

Result of Action

The result of Di-tert-butylphenylphosphine’s action in a reaction is the formation of new chemical bonds. For example, in a cross-coupling reaction, Di-tert-butylphenylphosphine can facilitate the formation of C-O, C-N, and C-C bonds . This can lead to the synthesis of new compounds with potential applications in various fields .

Action Environment

The action of Di-tert-butylphenylphosphine can be influenced by various environmental factors. For instance, it is classified as a pyrophoric liquid, meaning it can ignite spontaneously if exposed to air . Therefore, it must be handled in a controlled environment, typically under an inert gas . Additionally, it should be used only in well-ventilated areas to avoid respiratory irritation .

Biochemische Analyse

Biochemical Properties

Di-tert-butylphenylphosphine plays a crucial role in biochemical reactions as a catalyst. It is particularly effective in cross-coupling reactions, such as the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of complex organic molecules. Di-tert-butylphenylphosphine interacts with various enzymes and proteins, stabilizing and activating the central metal atom in these reactions . The nature of these interactions involves the coordination of the phosphorus atom with the metal center, facilitating the catalytic process.

Cellular Effects

Di-tert-butylphenylphosphine has been shown to influence various cellular processes. Studies have indicated that its degradation products can inhibit cell growth . For instance, bis(2,4-di-tert-butylphenyl)phosphate, a degradation product of di-tert-butylphenylphosphine, has been found to negatively affect cell growth and productivity in Chinese hamster ovary cells . This compound can impact cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and function.

Molecular Mechanism

The molecular mechanism of di-tert-butylphenylphosphine involves its role as a ligand in catalytic reactions. It binds to the metal center of the catalyst, enhancing its reactivity and stability . This binding interaction facilitates the activation of substrates and the formation of new chemical bonds. Additionally, di-tert-butylphenylphosphine can influence enzyme activity by modulating the electronic environment of the active site, leading to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of di-tert-butylphenylphosphine can change over time due to its stability and degradation. The compound is known to be air-sensitive and can degrade into various products, such as bis(2,4-di-tert-butylphenyl)phosphate . These degradation products can have long-term effects on cellular function, including cytotoxicity and inhibition of cell growth . The stability of di-tert-butylphenylphosphine is crucial for its effectiveness in biochemical reactions, and its degradation can impact the overall outcome of experiments.

Dosage Effects in Animal Models

The effects of di-tert-butylphenylphosphine vary with different dosages in animal models. At low doses, it can act as an effective catalyst without causing significant adverse effects. At high doses, it may exhibit toxic effects, including skin and eye irritation, respiratory irritation, and long-term harmful effects on aquatic life . These toxic effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes.

Metabolic Pathways

Di-tert-butylphenylphosphine is involved in various metabolic pathways, particularly those related to its role as a catalyst in cross-coupling reactions. It interacts with enzymes and cofactors that facilitate the formation of new chemical bonds . The compound can also affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression . Understanding these metabolic pathways is essential for optimizing the use of di-tert-butylphenylphosphine in biochemical applications.

Transport and Distribution

Within cells and tissues, di-tert-butylphenylphosphine is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation, affecting its activity and function. The compound’s distribution is crucial for its effectiveness as a catalyst, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

Di-tert-butylphenylphosphine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it needs to be in proximity to the enzymes and substrates involved in the catalytic reactions. The compound’s localization can also affect its stability and degradation, impacting its overall effectiveness in biochemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Di-tert-butylphenylphosphine can be synthesized through the reaction of bromobenzene with di-tert-butylchlorophosphane. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine compound .

Industrial Production Methods

In industrial settings, di-tert-butylphenylphosphine is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified through distillation or recrystallization techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Di-tert-butylphenylphosphine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It participates in substitution reactions, particularly in the formation of phosphine ligands for catalytic processes.

Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently used in cross-coupling reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphine derivatives.

Coupling Reactions: Biaryl compounds and other coupled products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tri-tert-butylphosphine

- tert-Butyldiphenylphosphine

- Di-tert-butylchlorophosphine

- tert-Butyldichlorophosphine

Uniqueness

Di-tert-butylphenylphosphine is unique due to its specific steric and electronic properties, which make it an effective ligand in various catalytic processes. Its bulky tert-butyl groups provide steric hindrance, which can enhance the selectivity and efficiency of catalytic reactions compared to other phosphine ligands .

Eigenschaften

IUPAC Name |

ditert-butyl(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJNEFQLMRCOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311600 | |

| Record name | Di-tert-butylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32673-25-9 | |

| Record name | 32673-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-tert-butylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butylphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

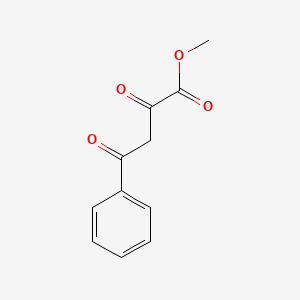

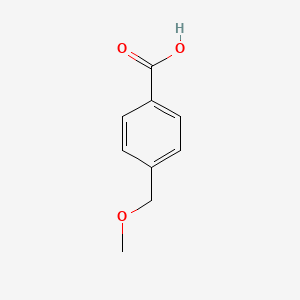

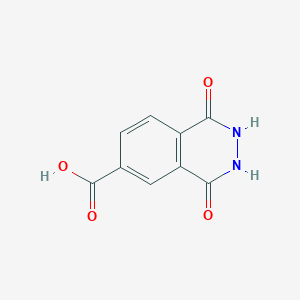

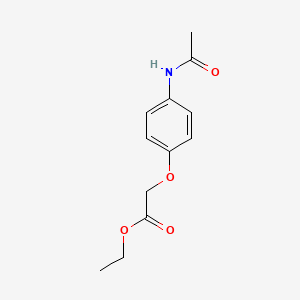

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

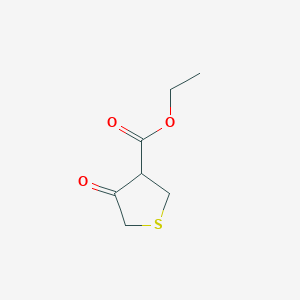

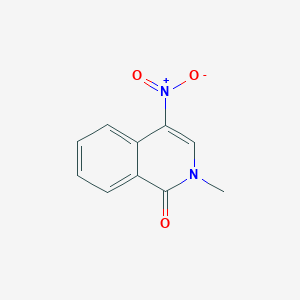

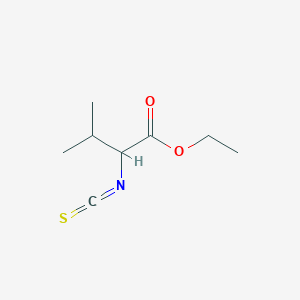

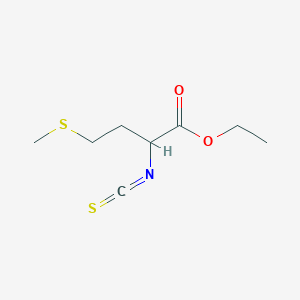

Feasible Synthetic Routes

Q1: What role does di-tert-butylphenylphosphine play in palladium catalysis?

A1: Di-tert-butylphenylphosphine acts as a supporting ligand for palladium catalysts, influencing their reactivity and selectivity. Its bulky tert-butyl groups create a sterically demanding environment around the palladium center. This steric hindrance can accelerate reductive elimination, a crucial step in many catalytic cycles, leading to faster reaction rates [, , ]. For example, in the Negishi coupling reaction, the presence of di-tert-butylphenylphosphine in the palladium catalyst facilitates the coupling of aryl or vinyl bromides with 1-substituted 3-amino-1H-1,2,4-triazoles [].

Q2: How does the structure of di-tert-butylphenylphosphine impact its coordination chemistry?

A2: The bulky tert-butyl groups in di-tert-butylphenylphosphine not only influence the steric environment around metal centers but can also affect the solid-state structures and solution dynamics of the complexes. Research shows that these bulky substituents can induce restricted rotation around the aryl-phosphorus bonds, leading to observable dynamic behavior in solution []. This understanding is crucial for designing catalysts with specific reactivity profiles.

Q3: Are there any structural characterization details available for di-tert-butylphenylphosphine complexes?

A3: While the provided research doesn't explicitly detail spectroscopic data for di-tert-butylphenylphosphine itself, it highlights the characterization of its metal complexes. For instance, X-ray diffraction studies were conducted on a platinum complex, cis-bis(di-tert-butylphenylphosphine)dichloroplatinum(II), providing insights into the ligand's coordination geometry and steric effects within the complex [].

Q4: Are there alternative ligands to di-tert-butylphenylphosphine in palladium-catalyzed reactions?

A4: Yes, the research showcases other ligands used alongside di-tert-butylphenylphosphine. One example is (6,6′-dimethoxybiphenyl-2,2′-diyl)bis(3,5-di-tert-butylphenylphosphine) (MeO-BIPHEP), another bulky bisphosphine ligand, which also demonstrates restricted rotation around its aryl-phosphorus bonds, influencing the properties of its palladium complexes [, ]. These comparisons offer insights into the structural features that govern ligand performance in catalysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.